Methyl 4-Methylindole-3-acetate
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Overview
Description
Methyl 4-Methylindole-3-acetate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Methylindole-3-acetate typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes palladium catalysts to form the indole unit . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Methylindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-Methylindole-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways .
Comparison with Similar Compounds
Methyl 4-Methylindole-3-acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with distinct chemical properties.
5-(2-Carboxyethenyl)indole derivatives: Known for their anticancer activities.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 2-(4-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(7-13-10)6-11(14)15-2/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
WRQKBVCSUVVYGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(=O)OC |
Origin of Product |
United States |
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